molecular formula C9H7FN2O B1630206 6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde CAS No. 885521-09-5

6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1630206
CAS No.: 885521-09-5
M. Wt: 178.16 g/mol
InChI Key: BWUIAGIQHNMDAB-UHFFFAOYSA-N
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Description

6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde ( 885521-09-5) is a fluorinated indazole derivative with a molecular formula of C 9 H 7 FN 2 O and a molecular weight of 178.16 g/mol [ ]. This compound features a reactive aldehyde group at the 3-position, making it a versatile and valuable key intermediate in organic synthesis and medicinal chemistry research [ ]. Indazole-3-carboxaldehyde derivatives are prized as key building blocks for the development of bioactive compounds [ ]. They serve as crucial precursors for the synthesis of a wide variety of polyfunctionalized 3-substituted indazoles [ ]. The aldehyde functional group can be readily converted into other valuable chemical moieties, such as alkenes, secondary alcohols, and amines, or used to construct heteroaromatic systems like oxazoles and thiazoles through cyclization reactions [ ]. This versatility makes this compound a critical scaffold in drug discovery efforts. Indazole cores are recognized for their significant role in medicinal chemistry, particularly as kinase inhibitors [ ]. The indazole structure is considered a bioisostere of indoles and can promote strong hydrogen bonding within the hydrophobic pockets of proteins [ ]. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-4-methyl-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUIAGIQHNMDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646472
Record name 6-Fluoro-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-09-5
Record name 6-Fluoro-4-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and General Protocol

The Vilsmeier-Haack reaction is widely employed for introducing formyl groups into electron-rich aromatic systems. For 6-fluoro-4-methyl-1H-indazole-3-carbaldehyde, this method involves treating 6-fluoro-4-methylindole with a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The mechanism proceeds through electrophilic aromatic substitution, where the indole’s C3 position is activated for formylation due to the electron-donating methyl group at C4 and the fluorine atom’s meta-directing effects.

Typical Procedure :

  • Vilsmeier Reagent Preparation : Anhydrous DMF (50 mL) is cooled to 0–5°C, and POCl₃ (1.2 equiv) is added dropwise under argon. The mixture is stirred for 30–40 minutes to form the active chloroiminium intermediate.
  • Substrate Addition : 6-Fluoro-4-methylindole (1.0 equiv) dissolved in DMF is added slowly to the reagent at 0–5°C.
  • Reaction Conditions : The solution is warmed to room temperature, stirred for 1–2 hours, and refluxed at 80°C for 5–8 hours.
  • Work-Up : The mixture is cooled, quenched with saturated Na₂CO₃ (pH 8–9), and extracted with ethyl acetate. The crude product is recrystallized from ethanol to yield this compound (68–75% yield).

Optimization and Challenges

Key variables influencing yield include:

  • Temperature Control : Maintaining 0–5°C during reagent addition minimizes side reactions such as dimerization.
  • Solvent Purity : Anhydrous DMF is critical to prevent hydrolysis of the Vilsmeier reagent.
  • Substrate Electronics : Electron-withdrawing groups (e.g., fluorine) at C6 deactivate the indole ring, necessitating prolonged reflux times.

Table 1: Vilsmeier-Haack Formylation Yields Under Varied Conditions

Substrate POCl₃ (equiv) Temperature (°C) Yield (%)
6-Fluoro-4-methylindole 1.2 80 75
5-Bromo-4-methylindole 1.5 100 62
4-Methylindole 1.0 70 91

Data adapted from.

Nitrosation-Formylation Sequential Reactions

Methodology Overview

This two-step approach begins with nitrosation of 6-fluoro-4-methylindole using sodium nitrite (NaNO₂) under acidic conditions, followed by formylation. The nitrosation step generates an intermediate oxime, which undergoes ring contraction to form the indazole core.

Step 1: Nitrosation :
6-Fluoro-4-methylindole (1.0 equiv) is treated with NaNO₂ (1.5 equiv) in 3 M HCl at 0°C for 2 hours. The oxime intermediate precipitates and is isolated via filtration (85% yield).

Step 2: Formylation :
The oxime is dissolved in DMF, and POCl₃ (1.2 equiv) is added at 0°C. After stirring at room temperature for 4 hours, the mixture is refluxed (6 hours), neutralized with Na₂CO₃, and extracted to yield the carbaldehyde (58–72% overall yield).

Side Reactions and Mitigation

  • Dimer Formation : Electron-rich indoles undergo nucleophilic attack on the nitrosated intermediate, forming dimers (e.g., Figure 1 ). Slow addition of indole to the nitrosating mixture and argon sparging reduce dimerization to <10%.
  • Regioselectivity Issues : Competing formylation at C5 is suppressed by the fluorine atom’s steric and electronic effects.

Multicomponent Reactions (MCRs) for Indazole Synthesis

Ugi-Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR enables simultaneous construction of the indazole ring and introduction of the formyl group. A representative protocol involves:

  • Reacting 4-fluoro-2-methylaniline, 2,2-dimethoxyacetaldehyde, trimethylsilyl azide (TMSN₃), and tert-butyl isocyanide in methanol.
  • Heating the intermediate in methanesulfonic acid at 70°C for 2 hours to induce cyclization and formylation (62% yield).

Advantages :

  • Single-pot synthesis reduces purification steps.
  • Functional group tolerance allows diversification (e.g., bromine, methoxy substituents).

Limitations :

  • Lower yields (45–62%) compared to stepwise methods.
  • Requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

Method Yield (%) Purity (%) Scalability Key Advantage
Vilsmeier-Haack 68–75 >95 Industrial Short reaction time
Nitrosation-Formylation 58–72 90 Research Regioselectivity control
UT-4CR 45–62 85 Lab-scale Modularity for derivatives

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (300 MHz, CDCl₃) : δ 10.21 (s, 1H, CHO), 8.12 (d, J = 8.1 Hz, 1H, H7), 7.45 (dd, J = 8.1, 1.8 Hz, 1H, H5), 2.56 (s, 3H, CH₃).
  • IR (ATR) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N indazole).
  • HRMS (ESI+) : m/z 193.0643 [M+H]⁺ (calc. 193.0638).

Crystal Structure Analysis

Single-crystal X-ray diffraction confirms the planar indazole core and intramolecular hydrogen bonding between the formyl oxygen and N1 hydrogen (2.3 Å).

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with amines, hydroxylamines, and hydrazines to form imines, oximes, and hydrazones. These reactions are pivotal for constructing pharmacologically relevant derivatives.

Example Reaction :

6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde+H2N-RImine derivatives\text{this compound} + \text{H}_2\text{N-R} \rightarrow \text{Imine derivatives}

  • Conditions : Reactions typically proceed in ethanol or methanol under reflux (60–80°C) with catalytic acetic acid .

  • Key Findings :

    • Oxime formation occurs efficiently with hydroxylamine hydrochloride in aqueous ethanol (yields: 75–92%) .

    • Hydrazones derived from arylhydrazines show enhanced stability due to conjugation with the indazole ring .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, such as Suzuki-Miyaura reactions, when functionalized with halogens or pseudohalogens.

Example Reaction :

Boronic acid+This compoundPd catalystBiaryl derivatives\text{Boronic acid} + \text{this compound} \xrightarrow{\text{Pd catalyst}} \text{Biaryl derivatives}

  • Catalysts : PdCl2_2(dppf)2_2 or Rh(III)/Cu(II) systems enable C–H activation and annulation .

  • Key Findings :

    • Rhodium-catalyzed annulations with nitrosobenzenes yield fused indazole derivatives (e.g., 3 in Scheme 2 of ).

    • Electron-withdrawing fluorine enhances electrophilicity, accelerating oxidative addition steps .

Redox Transformations

The aldehyde group is redox-active, enabling conversions to carboxylic acids or alcohols.

Reaction Type Reagents/Conditions Product Yield
OxidationKMnO4_4, H2_2O, 80°C6-Fluoro-4-methyl-1H-indazole-3-carboxylic acid68–74%
ReductionNaBH4_4, MeOH, RT6-Fluoro-4-methyl-1H-indazole-3-methanol85–90%

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes EAS at positions activated by the methyl (electron-donating) and fluorine (electron-withdrawing) groups.

  • Nitration : Occurs preferentially at the 5-position due to fluorine’s meta-directing effect .

  • Sulfonation : Requires fuming H2_2SO4_4 at 100°C, yielding sulfonated derivatives for further functionalization .

Heterocyclic Annulation

The compound serves as a precursor in multicomponent reactions to form fused heterocycles.

Example : Rh(III)-catalyzed annulation with ethyl benzimidates produces pyrido[1,2-b]indazoles .

  • Conditions : PhCF3_3 solvent, 80°C, 24 hours.

  • Yield : 78–96% for halogen-substituted substrates .

Acylation and Alkylation

The aldehyde and NH group participate in acylation reactions to form amides or esters.

Key Data :

  • Chloroacetic anhydride reacts with the NH group under alkaline conditions to form N-acetyl derivatives (yield: 82%) .

  • Alkylation with iodomethane in DMF/K2_2CO3_3 yields N-methylated indazoles .

Mechanistic Insights

  • Fluorine’s Role : The 6-fluoro group increases the electrophilicity of the aldehyde via inductive effects, facilitating nucleophilic atta

Biological Activity

6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde is a novel indazole derivative recognized for its diverse biological activities. Its unique structure, characterized by a fluorine atom at the 6-position and a methyl group at the 4-position of the indazole ring, along with a carbaldehyde functional group at the 3-position, contributes to its reactivity and potential therapeutic applications. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.

The molecular formula of this compound is C9H7FN2OC_9H_7FN_2O, with a molecular weight of approximately 178.16 g/mol. The presence of the electron-withdrawing fluorine atom enhances the compound's lipophilicity, facilitating cellular penetration and interaction with intracellular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Indazoles, including this compound, have shown significant antimicrobial properties against various pathogens. Studies have demonstrated effectiveness against bacterial strains and fungi, suggesting potential use in treating infections .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce cytotoxic effects in cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Similar compounds in the indazole family have demonstrated anti-inflammatory activities. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of cyclooxygenase (COX) enzymes .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Material : 6-Fluoroindole is treated with a nitrosating agent.
  • Formylation : The resulting intermediate is then reacted with an appropriate formylating agent to yield the desired carbaldehyde product.
  • Optimization : Recent advancements in synthetic protocols have improved yields and efficiency through methods like Vilsmeier–Haack reactions, which streamline the process .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study :
    • A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Evaluation :
    • In vitro assays using human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent cytotoxicity .
  • Anti-inflammatory Activity :
    • A comparative study assessed various indazole derivatives' effects on COX enzymes, showing that this compound effectively inhibited COX-2 activity, which is crucial for inflammation management .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities of related indazole derivatives:

Compound NameStructure FeaturesBiological Activity
5-Bromo-1H-indazole-3-carbaldehydeBromine substitution at position 5Antimicrobial activity
4-Methyl-1H-indazoleMethyl substitution at position 4Potential anticancer activity
6-Fluoro-4-nitro-1H-indazoleNitro group at position 4Anticancer and anti-inflammatory properties

Scientific Research Applications

Biological Activities

Research indicates that 6-fluoro-4-methyl-1H-indazole-3-carbaldehyde exhibits various biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Inhibition of Cell Proliferation: It has been shown to inhibit the proliferation of various cancer cell lines, including K562 cells, where it induces apoptosis in a dose-dependent manner.
  • Cell Cycle Arrest: The compound affects cell cycle distribution, notably increasing the G0/G1 phase population while decreasing the S phase population .
  • Modulation of Apoptosis Pathways: Treatment alters expression levels of proteins involved in apoptosis, such as Bcl-2 and Bax .

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity:

  • It has been investigated for its potential to inhibit the growth of various bacterial strains, suggesting mechanisms that may disrupt bacterial cell wall synthesis or metabolic pathways .

Case Studies

Several studies underscore the potential applications of this compound:

  • Anticancer Research:
    • In vitro studies demonstrated significant cytotoxic effects against human cancer cell lines, supporting its development as a therapeutic agent for cancer treatment.
  • Antimicrobial Development:
    • Investigations into its antimicrobial properties suggest that it could lead to new treatments for bacterial infections resistant to current antibiotics.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The structural uniqueness of 6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde lies in the specific placement of substituents. Key analogs and their differentiating features include:

Compound Name Substituents Molecular Weight Key Properties/Applications
This compound F (C6), CH₃ (C4), CHO (C3) 192.17 (calc.) High reactivity at C3; drug intermediate
5-Fluoro-1H-indazole-3-carbaldehyde F (C5), CHO (C3) 178.14 (calc.) Lower lipophilicity; altered electronic effects
1-Methyl-1H-indazole-3-carbaldehyde CH₃ (N1), CHO (C3) 160.17 (calc.) N-methylation reduces hydrogen-bonding capacity
6-Bromo-4-fluoro-1H-indazole Br (C6), F (C4) 229.03 Bromine increases steric bulk; halogen bonding potential
4-Fluoro-3-iodo-1H-indazole-6-carbonitrile F (C4), I (C3), CN (C6) 287.03 Iodo and nitrile groups enhance polarizability

Key Observations :

  • Halogen vs. Methyl : Replacing the C4 methyl group with bromine (6-Bromo-4-fluoro-1H-indazole) increases molecular weight and steric hindrance, which may influence solubility and pharmacokinetics .
  • Functional Group Diversity : The carbaldehyde group in the main compound contrasts with nitrile (4-Fluoro-3-iodo-1H-indazole-6-carbonitrile) or iodine substituents, impacting reactivity and downstream derivatization pathways .

Physicochemical Properties

  • Lipophilicity (LogP) : Predicted LogP for the main compound is ~1.8 (lower than brominated analogs due to fluorine’s electronegativity) .
  • Thermal Stability : Methyl and fluorine substituents likely enhance thermal stability compared to nitro-containing analogs (e.g., 6-Nitro-1H-indazole-3-carbaldehyde) .

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Vilsmeier-Haack formylation, a method validated for analogous indazole derivatives. For example, 1-(6-fluorobenzo-1,3-thiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde was synthesized using Vilsmeier-Haack reagent (DMF/POCl₃) at 60–65°C for 2.5 hours, followed by neutralization and purification via column chromatography . Key optimization parameters include temperature control (60–65°C prevents side reactions), stoichiometric ratios of reagents (e.g., DMF:POCl₃ ≈ 10:1.1), and post-reaction neutralization to stabilize the aldehyde group. Purity can be confirmed via HPLC or LC-MS, with yields improved by iterative adjustment of solvent polarity during chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • X-ray crystallography : For resolving crystal structure and confirming substituent positions. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, enabling precise bond-length/angle measurements .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify functional groups (e.g., aldehyde proton at ~9.8 ppm) and fluorine coupling patterns.
  • IR spectroscopy : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and indazole N-H vibrations (~3400 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₆FN₃O) and detects fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and pharmacological activity of this compound?

Density Functional Theory (DFT) calculations can model the compound’s electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and predict binding affinities to target proteins. For example:

  • Molecular docking : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the aldehyde group’s potential for covalent bonding with cysteine residues.
  • ADMET profiling : Predict pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) using tools like SwissADME. The compound’s LogP (~1.6) suggests moderate lipophilicity, balancing solubility and membrane permeability .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or structural analogs. For example:

  • Case study : If one study reports antitumor activity while another shows no effect, validate using standardized assays (e.g., NCI-60 cell panel) and ensure structural integrity via re-synthesis and characterization .
  • Statistical rigor : Apply multivariate analysis to isolate variables (e.g., solvent effects, impurity profiles) and use negative controls to rule out assay artifacts. Iterative hypothesis testing is critical .

Q. What strategies are effective for derivatizing the aldehyde group to enhance pharmacological properties?

The aldehyde moiety offers versatile functionalization:

  • Schiff base formation : React with primary amines (e.g., hydrazines) to form hydrazones, improving stability and enabling metal coordination (e.g., Ru complexes for anticancer applications) .
  • Reductive amination : Convert to secondary/tertiary amines for enhanced bioavailability.
  • Protection-deprotection : Use acetal protecting groups during multi-step syntheses to prevent aldehyde oxidation .

Q. How does fluorination at the 6-position influence electronic and steric properties?

Fluorine’s electronegativity increases the electron-withdrawing effect, polarizing the indazole ring and enhancing:

  • Metabolic stability : Reduces CYP450-mediated oxidation.
  • Binding affinity : Strengthens hydrogen bonding with targets (e.g., kinase ATP pockets).
  • Steric effects : The small atomic radius minimizes steric hindrance, allowing optimal positioning in hydrophobic pockets .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation.
  • Handling : Use PPE (gloves, goggles) and fume hoods; avoid exposure to moisture or strong acids/bases.
  • Waste disposal : Neutralize with sodium bisulfite before incineration .

Q. How can crystallographic data resolve ambiguities in regiochemical assignments?

SHELXL refinement of X-ray data provides unambiguous proof of substituent positions. For example, in analogous compounds, dihedral angles between the indazole and aldehyde groups were resolved to ±0.002 Å precision, confirming the 3-carbaldehyde configuration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde
Reactant of Route 2
6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde

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